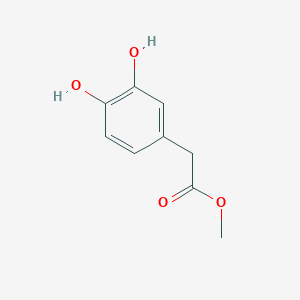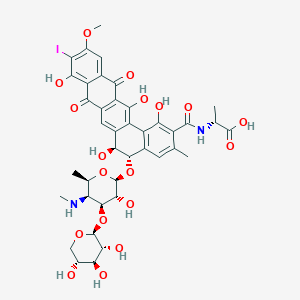
10-Iodopradimicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Iodopradimicin A is a natural product that has been discovered to have potent antibacterial properties. It was first isolated from a marine bacterium, Actinomadura sp. Strain K10-0216, and has been found to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Wirkmechanismus
The mechanism of action of 10-Iodopradimicin A is not fully understood, but it is believed to work by inhibiting bacterial cell wall synthesis. It has been shown to bind to the peptidoglycan layer of the bacterial cell wall, preventing the formation of cross-links between the peptidoglycan strands. This leads to weakened cell walls and ultimately cell death.
Biochemische Und Physiologische Effekte
10-Iodopradimicin A has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. It has been found to have no significant effects on liver and kidney function, and it does not appear to have any adverse effects on blood chemistry or hematological parameters.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-Iodopradimicin A in lab experiments is its potent antibacterial activity against a wide range of Gram-positive bacteria. However, its effectiveness against Gram-negative bacteria is limited, which may be a disadvantage in some experiments. Another limitation is the complexity of the synthesis method, which may make it difficult to obtain sufficient quantities of the compound for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 10-Iodopradimicin A. One area of interest is the development of new synthetic methods to obtain the compound more efficiently. Another area of research is the investigation of the compound's activity against other bacterial pathogens, including Gram-negative bacteria. Additionally, the potential for 10-Iodopradimicin A to be used in combination with other antibiotics for the treatment of bacterial infections should be explored. Finally, further studies are needed to assess the safety and efficacy of 10-Iodopradimicin A in animal models and human clinical trials.
Synthesemethoden
The synthesis of 10-Iodopradimicin A is a complex process that involves several steps. The first step is the isolation of the natural product from the marine bacterium, Actinomadura sp. Strain K10-0216. The isolated compound is then subjected to a series of chemical reactions to introduce the iodine atom at the C-10 position. The final product is purified using chromatographic techniques to obtain pure 10-Iodopradimicin A.
Wissenschaftliche Forschungsanwendungen
10-Iodopradimicin A has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of Gram-positive bacteria, including 10-Iodopradimicin A. It has also been shown to have activity against some Gram-negative bacteria, although its effectiveness is limited in this regard. 10-Iodopradimicin A has been studied for its potential use in treating bacterial infections, and it has shown promising results in both in vitro and in vivo studies.
Eigenschaften
CAS-Nummer |
153619-28-4 |
|---|---|
Produktname |
10-Iodopradimicin A |
Molekularformel |
C40H43IN2O18 |
Molekulargewicht |
966.7 g/mol |
IUPAC-Name |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-iodo-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43IN2O18/c1-10-6-16-21(30(49)19(10)37(54)43-11(2)38(55)56)20-13(7-14-22(31(20)50)27(46)15-8-18(57-5)24(41)32(51)23(15)26(14)45)28(47)35(16)60-40-34(53)36(25(42-4)12(3)59-40)61-39-33(52)29(48)17(44)9-58-39/h6-8,11-12,17,25,28-29,33-36,39-40,42,44,47-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,17-,25+,28+,29+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI-Schlüssel |
NIXPDWBFPTXORB-XWXRGQKZSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=CC(=C(C(=C6C4=O)O)I)OC)O)O)OC7C(C(C(CO7)O)O)O)NC |
Synonyme |
D-Alanine, N-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyrano syl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrah ydroxy-10-iodo-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]c arbonyl]-, (5S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
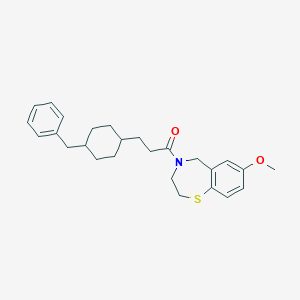
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)
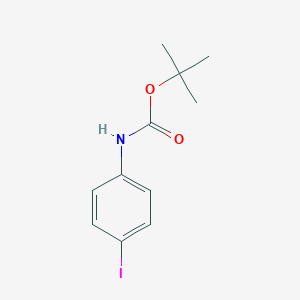
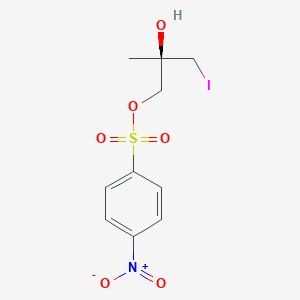
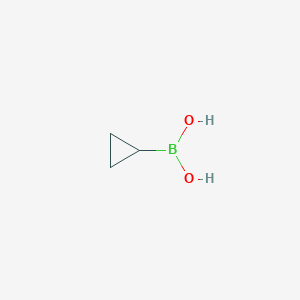
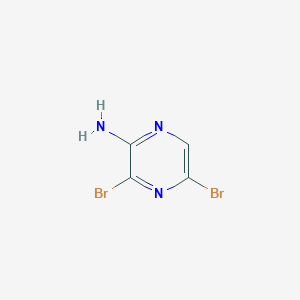
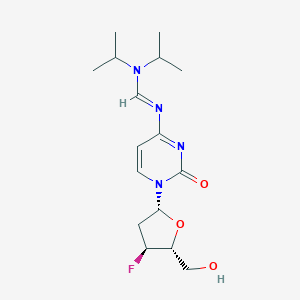
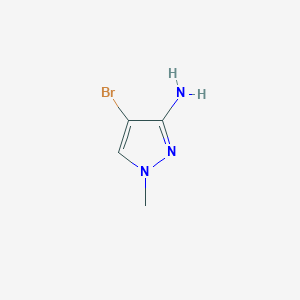
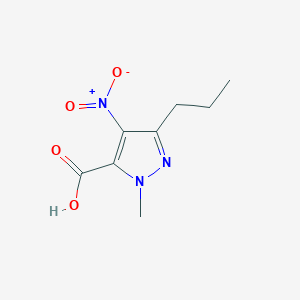
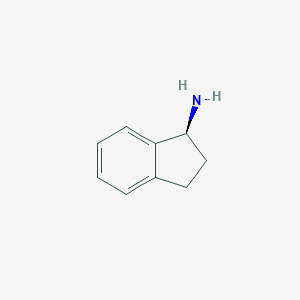
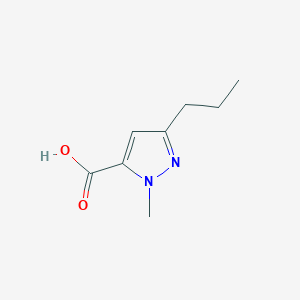
![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)
